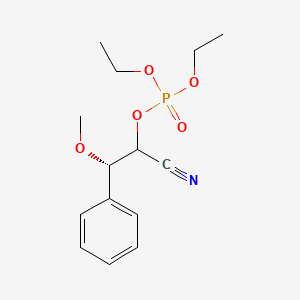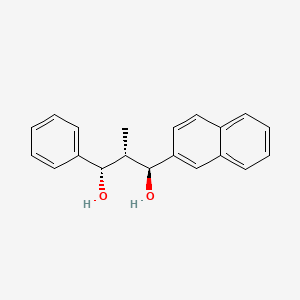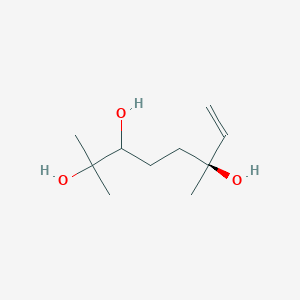![molecular formula C13H16F3NO2 B14186551 L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- CAS No. 875272-76-7](/img/structure/B14186551.png)
L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- is a derivative of the essential amino acid L-Valine This compound is characterized by the presence of a trifluoromethyl group and a phenylethyl group attached to the nitrogen atom of the valine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- typically involves the reaction of L-Valine with 2,2,2-trifluoro-1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity
Mecanismo De Acción
The mechanism of action of L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The phenylethyl group can contribute to the compound’s hydrophobic interactions, further stabilizing the binding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
L-Valine: The parent amino acid, essential for protein synthesis and metabolic functions.
L-Leucine: Another branched-chain amino acid with similar metabolic roles.
L-Isoleucine: Similar in structure and function to L-Valine and L-Leucine.
Uniqueness
L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- is unique due to the presence of the trifluoromethyl and phenylethyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and specificity towards molecular targets, making it a valuable tool in scientific research and industrial applications .
Propiedades
Número CAS |
875272-76-7 |
|---|---|
Fórmula molecular |
C13H16F3NO2 |
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[[(1R)-2,2,2-trifluoro-1-phenylethyl]amino]butanoic acid |
InChI |
InChI=1S/C13H16F3NO2/c1-8(2)10(12(18)19)17-11(13(14,15)16)9-6-4-3-5-7-9/h3-8,10-11,17H,1-2H3,(H,18,19)/t10-,11+/m0/s1 |
Clave InChI |
PIIIODYMJKDDQP-WDEREUQCSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)N[C@H](C1=CC=CC=C1)C(F)(F)F |
SMILES canónico |
CC(C)C(C(=O)O)NC(C1=CC=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)

![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)
![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)


![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)
![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)




![[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14186550.png)
